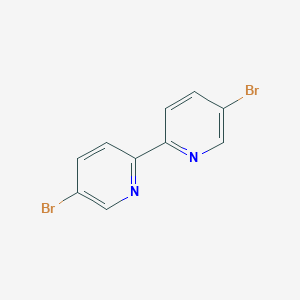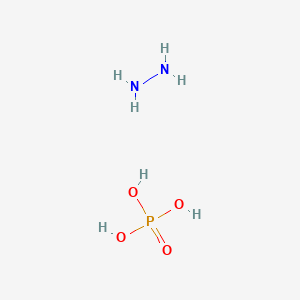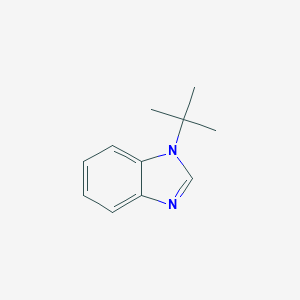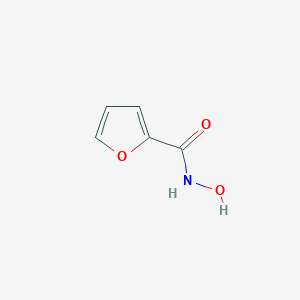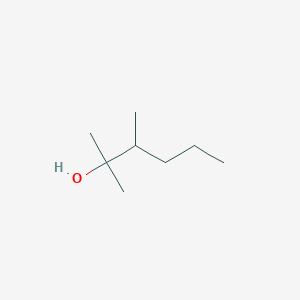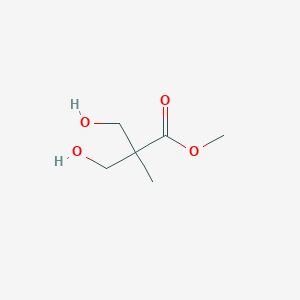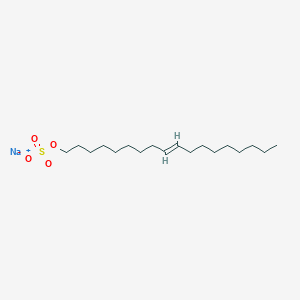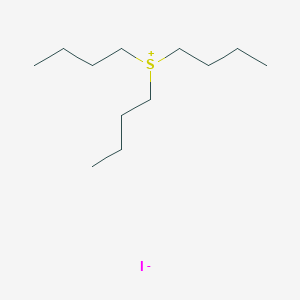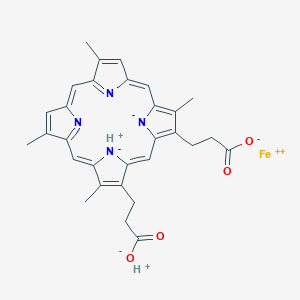
4-(2-Chloro-1-hydroxyethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-1-hydroxyethyl)benzonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as CHB or Chlorobenzonitrile and is a derivative of benzonitrile.
Mécanisme D'action
The mechanism of action of CHB is not fully understood. However, studies have suggested that CHB may inhibit the activity of certain enzymes, such as DNA topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival. Additionally, CHB may induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
CHB has been shown to have a range of biochemical and physiological effects. In cancer cells, CHB has been shown to inhibit cell proliferation and induce apoptosis. In bacteria, CHB has been shown to inhibit cell growth and disrupt the bacterial cell wall. In plants, CHB has been shown to inhibit photosynthesis and induce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CHB in lab experiments is its high purity and stability. CHB can be synthesized with high purity, and it is relatively stable under normal laboratory conditions. However, one limitation of using CHB is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on CHB. One direction is to investigate its potential as a therapeutic agent for cancer, viral, and bacterial infections. Another direction is to explore its potential as a herbicide or fungicide for agricultural applications. Additionally, further research is needed to understand the mechanism of action of CHB and to develop new synthetic routes for its production.
Conclusion:
In conclusion, 4-(2-Chloro-1-hydroxyethyl)benzonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CHB in various applications.
Méthodes De Synthèse
The synthesis of 4-(2-Chloro-1-hydroxyethyl)benzonitrile involves the reaction between 2-chloroethanol and benzonitrile in the presence of a base catalyst. This reaction yields CHB as a white solid with a melting point of 52-54 °C. The purity of CHB can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CHB has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, CHB has been investigated for its anticancer, antiviral, and antibacterial properties. In agrochemicals, CHB has been studied for its herbicidal and fungicidal activities. In materials science, CHB has been used as a building block for the synthesis of novel polymers.
Propriétés
Numéro CAS |
16508-11-5 |
|---|---|
Nom du produit |
4-(2-Chloro-1-hydroxyethyl)benzonitrile |
Formule moléculaire |
C9H8ClNO |
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
4-(2-chloro-1-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2 |
Clé InChI |
UPWAICDFHVIIRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(CCl)O |
SMILES canonique |
C1=CC(=CC=C1C#N)C(CCl)O |
Synonymes |
Benzonitrile, 4-(2-chloro-1-hydroxyethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



